![molecular formula C22H15BrClFN2O3 B11148925 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol](/img/structure/B11148925.png)
2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol
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Overview
Description
2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol is a complex organic compound that features a pyrazole ring substituted with bromophenoxy and chlorofluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The bromophenoxy and chlorofluorobenzyl groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The bromophenoxy and chlorofluorobenzyl groups can be reduced to their corresponding hydrocarbons.
Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield quinones, while reduction of the halogenated groups would yield the corresponding hydrocarbons.
Scientific Research Applications
Table 1: Synthesis Overview
Step | Reactants | Conditions | Yield (%) |
---|---|---|---|
1 | 2-bromophenol + Pyrazole intermediate | DMF, Room Temp | 70-85% |
2 | Pyrazole derivative + Chlorobenzyl ether | Ethanol, Reflux | 75-90% |
Medicinal Chemistry
The compound has shown significant promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural components suggest activity against various biological targets.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on cancer cell lines. In vitro assays have demonstrated its ability to inhibit cell proliferation and induce apoptosis in specific cancer types, making it a candidate for further development as an anticancer drug .
- Antimicrobial Properties : Related compounds have been evaluated for their antimicrobial activity. The presence of the pyrazole moiety is believed to enhance the compound's interaction with microbial targets, leading to effective inhibition of bacterial growth .
- Anti-inflammatory Effects : The phenolic group in the structure may contribute to anti-inflammatory properties, as seen in related phenolic compounds. Studies suggest that derivatives can modulate inflammatory pathways, offering potential for treating inflammatory diseases .
Materials Science
In addition to medicinal applications, this compound can serve as a building block in materials science:
- Polymer Chemistry : Its functional groups allow for incorporation into polymer matrices, potentially enhancing the properties of materials used in coatings and composites.
- Nanotechnology : The compound's unique structure may facilitate the development of nanomaterials with specific optical or electronic properties, useful in sensors or drug delivery systems .
Case Study 1: Anticancer Screening
A study conducted on various derivatives of pyrazole compounds demonstrated that modifications at the phenolic position significantly affect their anticancer efficacy. The compound was tested against several cancer cell lines, showing IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Testing
In a comparative study of several halogenated pyrazoles, this compound exhibited superior antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes, highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole ring and halogenated groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-chlorophenoxy)-1H-pyrazol-3-yl]-5-[(2-bromo-4-fluorobenzyl)oxy]phenol
- 2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-bromobenzyl)oxy]phenol
Uniqueness
2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties
Biological Activity
The compound 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol is a pyrazole derivative with potential therapeutic applications. Pyrazole compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The molecular formula of the compound is C18H17BrClFNO3 with a molecular weight of approximately 506.2 g/mol . The structure includes a pyrazole ring, bromophenoxy group, and chlorofluorobenzyl ether, which are crucial for its biological activity.
Biological Activity Overview
Recent studies have highlighted the biological significance of pyrazole derivatives, particularly their interaction with various biological targets. The following sections detail the specific activities associated with this compound.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
A study investigated the effects of a related pyrazole derivative on human cancer cell lines, revealing that it significantly reduced cell viability and induced apoptosis via the mitochondrial pathway. The compound's ability to modulate key signaling pathways related to cancer progression was noted as a mechanism of action .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds containing the pyrazole moiety have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
Example:
In vitro studies demonstrated that similar compounds effectively reduced levels of inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential application in treating inflammatory diseases .
Antioxidant Activity
Antioxidant properties are another significant aspect of pyrazole derivatives. The ability to scavenge free radicals and reduce oxidative stress has been attributed to the presence of specific functional groups within the structure.
Research Findings:
Molecular docking studies have suggested that this compound can interact favorably with antioxidant enzymes, enhancing their activity and providing protective effects against oxidative damage in cells .
The biological activities of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity:
- Inhibition of COX enzymes leading to decreased prostaglandin synthesis.
- Modulation of signaling pathways involved in inflammation and cancer progression.
-
Induction of Apoptosis:
- Activation of caspases and mitochondrial pathways resulting in programmed cell death.
-
Scavenging Free Radicals:
- Interaction with reactive oxygen species (ROS), reducing cellular oxidative stress.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C22H15BrClFN2O3 |
---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
2-[4-(2-bromophenoxy)-1H-pyrazol-5-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C22H15BrClFN2O3/c23-17-3-1-2-4-20(17)30-21-11-26-27-22(21)16-8-7-15(10-19(16)28)29-12-13-5-6-14(25)9-18(13)24/h1-11,28H,12H2,(H,26,27) |
InChI Key |
MRHAYHMMWWIQGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O)Br |
Origin of Product |
United States |
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